molecular formula C18H27NO4 B558657 (R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid CAS No. 250611-12-2

(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid

Cat. No.: B558657
CAS No.: 250611-12-2
M. Wt: 321.4 g/mol
InChI Key: NGWQIBYYDHXJJR-CQSZACIVSA-N
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Description

®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid is a chiral amino acid derivative. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural properties. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral amino acid precursor.

    Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The protected amino acid is then coupled with 4-(tert-butyl)benzyl bromide using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid may involve large-scale batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems for protection and coupling reactions ensures consistency and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The tert-butyl group on the phenyl ring can be substituted with other functional groups using electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC).

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Alcohols or amines, depending on the target functional group.

    Substitution Products: Various substituted aromatic compounds.

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules and peptides.
  • Acts as a chiral auxiliary in asymmetric synthesis.

Biology:

  • Serves as a precursor in the synthesis of biologically active peptides and proteins.
  • Utilized in the study of enzyme-substrate interactions due to its chiral nature.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists/antagonists.
  • Used in the synthesis of pharmaceutical intermediates.

Industry:

  • Employed in the production of fine chemicals and specialty materials.
  • Used in the development of new materials with specific properties, such as polymers and resins.

Comparison with Similar Compounds

    ®-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid: The enantiomer of the compound, with different chiral properties.

    ®-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the tert-butyl group on the phenyl ring.

Uniqueness:

  • The presence of the Boc protecting group makes ®-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoic acid particularly useful in peptide synthesis, as it provides stability and prevents side reactions.
  • The tert-butyl group on the phenyl ring adds steric bulk, influencing the compound’s reactivity and interactions with other molecules.

This compound’s unique combination of structural features and protective groups makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

(2R)-3-(4-tert-butylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO4/c1-17(2,3)13-9-7-12(8-10-13)11-14(15(20)21)19-16(22)23-18(4,5)6/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGWQIBYYDHXJJR-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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